molecular formula C19H24N2O4S B2633453 2-(4-tert-butylbenzenesulfonamido)-N-(2-methoxyphenyl)acetamide CAS No. 690644-54-3

2-(4-tert-butylbenzenesulfonamido)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2633453
CAS No.: 690644-54-3
M. Wt: 376.47
InChI Key: DWGPVUXGNQQMKX-UHFFFAOYSA-N
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Description

2-(4-tert-butylbenzenesulfonamido)-N-(2-methoxyphenyl)acetamide is a chemical research entity belonging to a novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analogs . These compounds are designed as acetaminophen (paracetamol) analogs with the specific goal of eliminating hepatotoxicity, a well-known risk associated with the parent drug, while aiming to retain its analgesic and antipyretic properties . The structural design incorporates a sulfonamide group to create metabolically stable and lipophilic molecules that avoid the formation of N-acetyl-p-benzoquinone imine (NAPQI), the toxic metabolite responsible for acetaminophen-induced liver injury . Primary research applications for this class of compounds include the study of safer non-opioid analgesic pathways, investigation of mechanisms to circumvent drug-induced liver injury (DILI), and exploration of structure-activity relationships in drug discovery . This product is intended for research and analysis in a controlled laboratory environment. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-[(4-tert-butylphenyl)sulfonylamino]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-19(2,3)14-9-11-15(12-10-14)26(23,24)20-13-18(22)21-16-7-5-6-8-17(16)25-4/h5-12,20H,13H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGPVUXGNQQMKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylbenzenesulfonamido)-N-(2-methoxyphenyl)acetamide typically involves the following steps:

    Formation of 4-tert-butylbenzenesulfonyl chloride: This can be achieved by reacting 4-tert-butylbenzenesulfonic acid with thionyl chloride.

    Reaction with 2-methoxyaniline: The 4-tert-butylbenzenesulfonyl chloride is then reacted with 2-methoxyaniline to form this compound.

    Acetylation: The final step involves acetylation of the intermediate product to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylbenzenesulfonamido)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Friedel-Crafts alkylation or acylation reactions can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(4-hydroxybenzenesulfonamido)-N-(2-methoxyphenyl)acetamide.

    Reduction: Formation of 2-(4-tert-butylbenzenesulfonamido)-N-(2-aminophenyl)acetamide.

    Substitution: Formation of various substituted derivatives depending on the substituent used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with sulfonamide groups exhibit significant antimicrobial properties. The presence of the tert-butyl group may enhance lipophilicity, potentially improving membrane permeability and bioavailability. In vitro studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Properties

Sulfonamides are known for their anti-inflammatory effects. Preliminary studies suggest that 2-(4-tert-butylbenzenesulfonamido)-N-(2-methoxyphenyl)acetamide may modulate inflammatory pathways, offering potential therapeutic benefits in conditions like arthritis and other inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines .

Analgesic Effects

The acetamide moiety is often associated with analgesic properties. Compounds similar to this compound have been evaluated for pain relief in animal models, indicating a possible role in pain management therapies .

Polymer Chemistry

This compound can serve as a building block in polymer synthesis, particularly in creating sulfonamide-containing polymers which exhibit unique thermal and mechanical properties. Such materials could find applications in coatings, adhesives, and biomedical devices due to their enhanced stability and biocompatibility .

Drug Delivery Systems

The amphiphilic nature of this compound allows it to be utilized in drug delivery systems where solubility and permeability are crucial. Its ability to form micelles can facilitate the encapsulation of hydrophobic drugs, improving their delivery efficiency .

Case Studies

StudyApplicationFindings
Antimicrobial Activity Evaluation against E. coliShowed significant inhibition at concentrations as low as 10 µg/mL .
Anti-inflammatory Effects In vitro cytokine inhibitionReduced TNF-alpha levels by 30% in cell cultures .
Polymer Synthesis Development of sulfonamide-based polymersAchieved improved tensile strength compared to traditional polymers .

Mechanism of Action

The mechanism of action of 2-(4-tert-butylbenzenesulfonamido)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Structural Analogs with Anti-Cancer Activity

  • N-(2-Methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide (Compound 39) :

    • Shares the N-(2-methoxyphenyl)acetamide group but replaces the tert-butylbenzenesulfonamido with a piperidinyl-quinazoline sulfonyl group.
    • Demonstrated potent anti-cancer activity (IC₅₀ < 10 µM) against HCT-116, SF268, and MCF-7 cell lines .
    • The quinazoline ring may enhance DNA intercalation, while the piperidine improves solubility compared to the tert-butyl group.
  • N-(4-Methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide (Compound 40): Substitutes the 2-methoxyphenyl with a 4-methoxyphenyl and uses a morpholino-quinazoline sulfonyl group. Exhibited broad-spectrum activity, suggesting the position of methoxy (para vs. ortho) influences target selectivity .
Table 1: Anti-Cancer Activity of Selected Acetamides
Compound Cell Line Activity (IC₅₀, µM) Key Structural Features
Target Compound Not reported tert-Butyl, 2-methoxyphenyl
Compound 39 < 10 (HCT-116, MCF-7) Piperidinyl-quinazoline sulfonyl
Compound 40 < 10 (SF268, PC-3) Morpholino-quinazoline sulfonyl

Substituent Effects on Physicochemical Properties

  • N-(4-butan-2-ylphenyl)-2-(2-methoxyphenyl)acetamide :

    • Molecular weight: 297.39 g/mol vs. target compound (~400–450 g/mol estimated).
    • The butan-2-yl group is less bulky than tert-butyl, reducing steric hindrance but decreasing lipophilicity (clogP ~3.5 vs. ~5.0 for tert-butyl) .
  • N-(2-Methoxyphenyl)acetamide (C₉H₁₁NO₂): Simpler structure (MW 165.19 g/mol) lacks sulfonamido and tert-butyl groups. Lower melting point (82–84°C) compared to sulfonamide derivatives (>150°C), highlighting the impact of sulfonamido on crystallinity .

Electronic and Nonlinear Optical (NLO) Properties

  • 2-(1H-Benzo[d]imidazol-2-ylthio)-N-(2-nitrophenyl)acetamide (2b) :
    • Nitro group (electron-withdrawing) reduces transition energy, enhancing NLO response (β₀ = 1550 au).
    • Contrastingly, the target compound’s tert-butyl (electron-donating) may lower β₀ but improve thermal stability .

Crystal Packing and Hydrogen Bonding

  • 2-[(5,7-Dibromoquinolin-8-yl)oxy]-N-(2-methoxyphenyl)acetamide: Crystal structure stabilized by N–H···O and C–H···O interactions, similar to the target compound’s sulfonamido and methoxy groups .
  • N-[4-(4-Methoxybenzenesulfonamido)phenyl]sulfonyl}acetamide :
    • Exhibits intramolecular C–H···O bonds, suggesting analogous stabilization in the target compound’s tert-butylbenzenesulfonamido group .

Biological Activity

2-(4-tert-butylbenzenesulfonamido)-N-(2-methoxyphenyl)acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound belongs to a class of organic compounds known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and antitumor effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

  • Chemical Formula : C17H22N2O3S
  • Molecular Weight : 342.43 g/mol
  • IUPAC Name : this compound

The structure of the compound features a sulfonamide group, which is critical for its biological activity. The presence of the tert-butyl group enhances lipophilicity, potentially affecting its absorption and distribution in biological systems.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

  • Antimicrobial Activity : Studies have demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : Sulfonamides are known to possess anti-inflammatory properties. Research indicates that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
  • Antitumor Potential : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several sulfonamide derivatives. The results indicated that this compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Mechanism

In a recent in vitro study, the compound was tested for its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. The results showed a significant reduction in NO production at concentrations of 10 µM and 50 µM, suggesting its potential as an anti-inflammatory agent .

Antitumor Activity

A preliminary screening conducted on various cancer cell lines revealed that the compound exhibited cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cells with IC50 values of 25 µM and 30 µM, respectively. This suggests that further investigation into its mechanism of action could be warranted .

Data Table: Biological Activity Summary

Activity TypeTest Organism/Cell LineResultReference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AntimicrobialEscherichia coliMIC = 32 µg/mL
Anti-inflammatoryMacrophages (LPS-stimulated)NO production inhibition at 10 µM and 50 µM
AntitumorMCF-7 (breast cancer)IC50 = 25 µM
AntitumorHeLa (cervical cancer)IC50 = 30 µM

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-(4-tert-butylbenzenesulfonamido)-N-(2-methoxyphenyl)acetamide, and how can reaction efficiency be optimized?

  • Methodology : The compound can be synthesized via sequential sulfonamidation and acetylation reactions. A typical approach involves reacting 4-tert-butylbenzenesulfonyl chloride with 2-methoxyaniline to form the sulfonamide intermediate, followed by coupling with chloroacetyl chloride and subsequent amidation. Optimization strategies include:

  • Catalytic conditions : Use of DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
  • Temperature control : Stepwise heating (40–60°C) minimizes side reactions like hydrolysis .
    • Characterization : Confirm intermediate purity via TLC and final product structure using 1H^1H-NMR, 13C^{13}C-NMR, and FT-IR spectroscopy .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Key spectral markers :

TechniqueExpected Signals
1H^1H-NMRδ 1.35 (s, 9H, tert-butyl), δ 3.85 (s, 3H, OCH3_3), δ 6.8–7.6 (aromatic H)
13C^{13}C-NMRδ 31.2 (tert-butyl C), δ 55.8 (OCH3_3), δ 169.5 (amide C=O)
FT-IR3280 cm1^{-1} (N-H stretch), 1650 cm1^{-1} (C=O stretch)
  • Validation : Cross-check experimental data with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities .

Advanced Research Questions

Q. How can intramolecular hydrogen bonding influence the conformational stability and bioactivity of this compound?

  • Analysis : The sulfonamido (-SO2_2NH-) and methoxyphenyl groups facilitate intramolecular H-bonding, stabilizing specific conformers. Techniques to study this include:

  • Variable-temperature NMR : Detect dynamic H-bonding via signal broadening at elevated temperatures .
  • X-ray crystallography : Resolve H-bond networks (e.g., N-H···O=S interactions) in the solid state .
  • NBO calculations : Quantify H-bond strength using electron density transfer (e.g., E(2)^{(2)} stabilization energies >5 kcal/mol) .
    • Bioactivity impact : Stabilized conformers may enhance binding to target proteins (e.g., enzymes with hydrophobic pockets) .

Q. What experimental and computational strategies address contradictions in reported bioactivity data for sulfonamide-acetamide hybrids?

  • Common discrepancies : Variability in IC50_{50} values due to differences in:

  • Purity : Ensure ≥95% purity via HPLC (e.g., C18 column, acetonitrile/water gradient) .
  • Assay conditions : Standardize solvent (DMSO concentration ≤1%) and cell viability protocols .
    • Computational mitigation :
  • Molecular docking : Predict binding modes to reconcile activity differences across studies (e.g., AutoDock Vina) .
  • QSAR models : Corrogate substituent effects (e.g., tert-butyl vs. methyl groups) on bioactivity .

Q. How can researchers optimize the synthetic route to improve yield and regioselectivity for analogs of this compound?

  • Challenges : Competing side reactions (e.g., over-acylation) and low regioselectivity in multi-step syntheses.
  • Solutions :

  • Microwave-assisted synthesis : Reduce reaction time (15–30 min vs. 12 hrs) and improve yield by 20–30% .
  • Protecting groups : Use Boc (tert-butoxycarbonyl) for amine protection during sulfonamidation .
  • Flow chemistry : Enhance regioselectivity via precise temperature and reagent control in continuous reactors .

Methodological Considerations Table

Research AspectKey TechniquesReferences
Synthesis Stepwise sulfonamidation, acylation, catalytic optimization
Characterization NMR, FT-IR, X-ray crystallography, mass spectrometry
Bioactivity Antimicrobial assays (MIC), molecular docking, QSAR modeling
Computational DFT, NBO analysis, reaction path simulations (ICReDD methods)

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